molecular formula C16H28N4O6P2S2 B14612614 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea CAS No. 58100-68-8

1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea

Cat. No.: B14612614
CAS No.: 58100-68-8
M. Wt: 498.5 g/mol
InChI Key: HSKXZZHDZZJKBY-UHFFFAOYSA-N
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Description

1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is an organophosphorus compound with potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of both diethoxyphosphoryl and thiourea functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea typically involves the reaction of diethoxyphosphoryl chloride with an appropriate thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The diethoxyphosphoryl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effect, such as herbicidal activity in plants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea is unique due to the combination of diethoxyphosphoryl and thiourea groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

58100-68-8

Molecular Formula

C16H28N4O6P2S2

Molecular Weight

498.5 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C16H28N4O6P2S2/c1-5-23-27(21,24-6-2)19-15(29)17-13-11-9-10-12-14(13)18-16(30)20-28(22,25-7-3)26-8-4/h9-12H,5-8H2,1-4H3,(H2,17,19,21,29)(H2,18,20,22,30)

InChI Key

HSKXZZHDZZJKBY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=S)NP(=O)(OCC)OCC)OCC

Origin of Product

United States

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